2-Pentyl-2-cyclopenten-1-one

GC-MS Analytical Chemistry Quality Control

2-Pentyl-2-cyclopenten-1-one (CAS 25564-22-1, ≥95% GC) is the essential Michael addition substrate for methyl dihydrojasmonate (Hedione®) synthesis, yielding the desired 9:1 trans/cis isomer ratio. Distinct from dihydrojasmone (FEMA 3763), it lacks FEMA GRAS status, requiring distinct compliance workflows. Specs: 0.1% max cosmetic use limit (LD50 2200 mg/kg). Ideal for fragrance R&D and analytical standards (RI ~1260).

Molecular Formula C10H16O
Molecular Weight 152.23 g/mol
CAS No. 25564-22-1
Cat. No. B1585486
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Pentyl-2-cyclopenten-1-one
CAS25564-22-1
Molecular FormulaC10H16O
Molecular Weight152.23 g/mol
Structural Identifiers
SMILESCCCCCC1=CCCC1=O
InChIInChI=1S/C10H16O/c1-2-3-4-6-9-7-5-8-10(9)11/h7H,2-6,8H2,1H3
InChIKeyILHZVKAXFCDFMT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 ml / 25 ml / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Pentyl-2-cyclopenten-1-one (CAS 25564-22-1): Procurement-Grade Cyclopentenone for Fragrance Intermediate and Analytical Reference Applications


2-Pentyl-2-cyclopenten-1-one (CAS 25564-22-1, molecular formula C10H16O, molecular weight 152.23 g/mol) is a cyclic ketone within the cyclopentenone class, characterized by a pentyl side chain at the 2-position. It is a colorless to pale yellow liquid [1] with a boiling point of 114–116 °C at 15 mmHg and a density of 0.921 g/mL at 25 °C [2]. Its primary industrial relevance lies in its jasmine-like, floral odor profile [3], which positions it as both a fragrance ingredient and a key intermediate in the synthesis of higher-value jasmonate derivatives such as methyl dihydrojasmonate (Hedione®) [4].

Why 2-Pentyl-2-cyclopenten-1-one Cannot Be Replaced by Generic Cyclopentenones: Evidence-Based Differentiation for Scientific Procurement


Generic substitution among cyclopentenone derivatives is scientifically unsound due to quantifiable differences in physicochemical properties, regulatory status, and application-specific performance. 2-Pentyl-2-cyclopenten-1-one differs from close analogs such as dihydrojasmone (CAS 1128-08-1) and cis-jasmone (CAS 488-10-8) in chromatographic retention behavior, acute toxicity profile, and food-use regulatory clearance [1][2]. Furthermore, its established role as the preferred Michael addition substrate for methyl dihydrojasmonate synthesis, yielding a predictable 9:1 trans/cis isomer ratio, cannot be replicated by alternative 2-alkyl cyclopentenones without altering downstream isomer distribution [3]. The absence of a FEMA GRAS number for 2-Pentyl-2-cyclopenten-1-one, in contrast to dihydrojasmone's FEMA 3763 designation, mandates distinct procurement and compliance workflows [4].

2-Pentyl-2-cyclopenten-1-one Quantitative Differentiation vs. Dihydrojasmone, Cis-Jasmone, and Hedione Precursors


Chromatographic Retention Index: 2-Pentyl-2-cyclopenten-1-one Elutes ~100 Units Earlier Than Dihydrojasmone on DB-1

On a non-polar DB-1 capillary column (60 m, 0.25 mm ID, 0.25 μm film) with a temperature ramp from 30 °C to 220 °C at 2 °C/min, 2-Pentyl-2-cyclopenten-1-one exhibits a Kovats retention index of 1259–1260 [1]. In contrast, dihydrojasmone (3-methyl-2-pentyl-2-cyclopenten-1-one) elutes significantly later under comparable conditions, with a reported retention index of approximately 1362 on SE-30 stationary phase [2]. This ~100-index unit separation enables unambiguous chromatographic resolution and quantitation in complex fragrance and flavor matrices.

GC-MS Analytical Chemistry Quality Control

Acute Oral Toxicity: 2-Pentyl-2-cyclopenten-1-one LD50 of 2200 mg/kg vs. Cis-Jasmone LD50 of ~5000 mg/kg

2-Pentyl-2-cyclopenten-1-one exhibits an acute oral LD50 in rats of 2200 mg/kg . This value is approximately 2.3-fold lower (more acutely toxic) than that of cis-jasmone, which has a reported oral LD50 of approximately 5 g/kg (5000 mg/kg) in rats [1]. Dihydrojasmone's acute oral LD50 is reported as approximately 2500 mg/kg [2], closely comparable to the target compound. This differential toxicity profile mandates distinct handling, storage, and hazard communication requirements.

Toxicology Safety Assessment Regulatory Compliance

Regulatory Differentiation: 2-Pentyl-2-cyclopenten-1-one Lacks FEMA GRAS Designation vs. Dihydrojasmone FEMA 3763

2-Pentyl-2-cyclopenten-1-one is not listed in the FDA Substances Added to Food (EAFUS) database and does not carry a FEMA GRAS designation [1]. In contrast, its close structural analog dihydrojasmone (CAS 1128-08-1) holds FEMA number 3763 and is affirmed as GRAS for use as a flavoring agent or adjuvant under FEMA GRAS Publication No. 15 [2]. This regulatory distinction directly impacts permissible applications: dihydrojasmone can be legally incorporated into food flavor formulations at specified use levels, whereas 2-Pentyl-2-cyclopenten-1-one is restricted to non-food fragrance and industrial intermediate applications.

Food Flavoring Regulatory Compliance GRAS

Synthetic Yield Benchmark: 2-Pentyl-2-cyclopenten-1-one Obtained at 57% Overall Yield from Cyclopentenone

A four-step synthesis of 2-pentyl-2-cyclopenten-1-one starting from 2-cyclopentenone proceeds via epoxidation (91% yield), Grignard addition (85–86% yield), dioxolane formation (86% yield), and acid-catalyzed rearrangement, culminating in an overall yield of 57% [1]. Comparable alkyl cyclopentenones synthesized via the same route exhibit similar overall yields: 2-hexyl-2-cyclopentenone (57%) and 2-butyl-2-cyclopentenone (55%) [1]. This synthetic accessibility, combined with its well-established role as a Michael addition substrate, supports predictable process economics and supply chain reliability.

Organic Synthesis Process Chemistry Cost of Goods

Cosmetic Use Level Limit: 2-Pentyl-2-cyclopenten-1-one Restricted to 0.1% Maximum in Finished Formulations

Industry safety assessments recommend a maximum use level of 0.1% (1000 ppm) for 2-Pentyl-2-cyclopenten-1-one in finished cosmetic products . This quantitative restriction reflects its acute oral toxicity profile (LD50 2200 mg/kg) and dermal absorption potential. In contrast, dihydrojasmone is typically recommended at use levels of 1%–5% in perfumery applications , representing a 10- to 50-fold difference in permitted concentration. This concentration disparity necessitates careful reformulation if attempting to substitute one compound for the other.

Cosmetic Formulation IFRA Compliance Safety

Isomer Ratio Control in Hedione® Synthesis: 2-Pentyl-2-cyclopenten-1-one Delivers Consistent 9:1 trans/cis Methyl Dihydrojasmonate

Methyl dihydrojasmonate (MDJ, Hedione®) is produced via Michael addition of methylmalonate to 2-pentyl-2-cyclopenten-1-one, followed by hydrolysis, decarboxylation, and esterification. This established industrial route consistently yields a 9:1 mixture of trans- and cis-methyl dihydrojasmonate isomers [1]. Alternative substrates—such as 2-hexyl- or 2-butyl-cyclopentenones—would yield different alkyl-chain analogs (e.g., ethyl or propyl dihydrojasmonate homologs) with distinct odor profiles and substantivity characteristics. The pentyl chain length of 2-pentyl-2-cyclopenten-1-one is structurally matched to produce the commercially dominant Hedione® isomer ratio.

Fragrance Synthesis Michael Addition Isomer Purity

Validated Application Scenarios for 2-Pentyl-2-cyclopenten-1-one in Fragrance Intermediates, Analytical Standards, and Industrial Synthesis


Industrial-Scale Synthesis of Methyl Dihydrojasmonate (Hedione®)

2-Pentyl-2-cyclopenten-1-one is the essential Michael addition substrate for producing methyl dihydrojasmonate (Hedione®), the world's most widely used synthetic jasmine fragrance ingredient. Condensation with methylmalonate, followed by hydrolysis, decarboxylation, and methylation, consistently yields the commercially desired 9:1 trans/cis isomer mixture [1]. Substitution with any other 2-alkyl cyclopentenone would alter the final product's molecular identity and olfactory character. Procurement of high-purity (>95% GC) 2-Pentyl-2-cyclopenten-1-one [2] is mandatory for this application.

Analytical Reference Standard for GC-MS Identification in Complex Matrices

With a well-characterized Kovats retention index of 1259–1260 on DB-1 columns [1], 2-Pentyl-2-cyclopenten-1-one serves as a reliable analytical reference standard for identifying cyclopentenone derivatives in food volatiles, essential oils, and fragrance formulations. Its ~100-index unit separation from dihydrojasmone (RI ~1362 on SE-30) [2] ensures unambiguous chromatographic resolution. Analytical laboratories requiring certified reference materials should specify minimum 95% GC purity [3].

Non-Food Fragrance Formulation and Cosmetic Perfumery

2-Pentyl-2-cyclopenten-1-one imparts a fresh, jasmine-like floral note with woody undertones, valued in fine fragrances, shampoos, and personal care products. Its recommended maximum use level in finished cosmetics is 0.1% [1], a quantitative restriction derived from its acute oral LD50 of 2200 mg/kg [2]. Formulators must adhere to this 0.1% limit and cannot directly substitute higher-use-level alternatives such as dihydrojasmone (1%–5%) without reformulation and safety reassessment [3].

Research-Grade Intermediate for Jasmonate and Prostaglandin Analogs

The 2-alkyl cyclopentenone scaffold of 2-Pentyl-2-cyclopenten-1-one serves as a versatile building block for synthesizing jasmonate derivatives and prostaglandin-related compounds. The four-step synthesis from 2-cyclopentenone proceeds with an overall yield of 57% [1], providing a reproducible and scalable route for academic and industrial research laboratories. Researchers should procure material with NMR-confirmed structure and ≥95% purity [2] to ensure experimental reproducibility.

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